3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is a quinazolinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of the chloro substituent and the mercapto group enhances its reactivity and biological profile.
This compound is classified under the category of quinazolinones, which are bicyclic compounds featuring a quinazoline core. Quinazolinones are known for their wide range of biological activities and are often explored as potential therapeutic agents. The specific structure of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one allows it to interact with various biological targets, making it a subject of interest in drug discovery.
The synthesis of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the reaction of 2-chloroaniline with isothiocyanates or thioacetic acid derivatives under basic conditions. A common synthetic route includes:
The yield for such reactions can typically range from 90% to 96%, demonstrating efficient synthesis methods for these compounds .
The molecular formula for 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one is C₁₃H₈ClN₃S, with a molecular weight of approximately 281.73 g/mol. The compound features:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to characterize the structure of this compound, confirming the presence of functional groups and structural integrity .
3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions:
These reactions contribute to its potential applications in drug development and material science .
The mechanism of action for 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one primarily involves inhibition of specific kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
In vitro studies have shown that derivatives similar to this compound exhibit significant antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .
The physical properties of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one include:
Chemical properties include:
The applications of 3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one span several fields:
The quinazolin-4(3H)-one scaffold has been integral to medicinal chemistry since Griess synthesized the first derivative (2-cyano-3,4-dihydro-4-oxoquinazoline) in 1869 [1] [3]. This heterocyclic system gained prominence in the 1950s with the commercialization of methaqualone as a sedative-hypnotic agent, marking the first quinazoline-based drug [3] [7]. The 21st century witnessed a surge in applications, exemplified by EGFR/VEGFR inhibitors like erlotinib, gefitinib, and lapatinib for oncology [2] [4]. These drugs exploit the scaffold’s ability to interact with diverse biological targets, including tyrosine kinases and dihydrofolate reductase (DHFR) [8]. Over 40,000 biologically active quinazolinone derivatives are documented, with more than 30 FDA-approved drugs featuring this core [3] [7]. Their synthetic versatility enables structural diversification at positions 2, 3, and 6, facilitating optimized pharmacokinetic and pharmacodynamic profiles [1] [5].
Table 1: Historical Milestones in Quinazolinone-Based Drug Development
Year | Compound/Event | Therapeutic Application | Significance |
---|---|---|---|
1869 | 2-Cyano-3,4-dihydro-4-oxoquinazoline | N/A | First synthesized derivative by Griess [1] |
1951 | Methaqualone | Sedative-hypnotic | First marketed quinazolinone drug [3] |
2004 | Erlotinib (Tarceva®) | Non-small cell lung cancer | EGFR tyrosine kinase inhibitor [2] |
2007 | Lapatinib (Tykerb®) | Breast cancer | Dual EGFR/HER2 inhibitor [2] [6] |
2010s | WHI-P180 & analogs | Anticancer agents | Dual EGFR/VEGFR-2 inhibitors [4] [10] |
3-(2-Chloro-phenyl)-2-mercapto-3H-quinazolin-4-one (Chemical Formula: C₁₄H₉ClN₂OS; Mol. Wt.: 288.75 g/mol) contains three critical pharmacophoric elements:
Table 2: Key Pharmacophoric Elements and Their Roles
Structural Feature | Role in Bioactivity | Target Interactions |
---|---|---|
2-Mercapto group (-SH) | Nucleophile susceptibility; metal chelation; redox modulation | Binds Zn²⁺ in metalloenzymes; forms H-bonds with Glu883 in VEGFR-2 [4] |
2-Chlorophenyl at N3 | Hydrophobic anchoring; steric directionality | Fits into hydrophobic pocket (e.g., Leu840 in EGFR) [2] |
4-Oxo-quinazoline core | H-bond acceptance/donation; π-stacking | Interacts with Cys917 (EGFR) via H-bonding [4] |
N1 position | Electrophilic center; potential for alkylation | Covalent binding with cysteine residues in kinase domains [8] |
Synthetic accessibility further enhances this compound’s utility. It can be prepared from anthranilic acid derivatives via Niementowski’s synthesis or from isatoic anhydride and amines [1]. Modifications at C6/C7 positions (e.g., halogenation) boost potency, as evidenced by derivatives showing IC₅₀ values of 0.14–0.84 µM against MCF-7 and A2780 cancer cells [2] [6].
Quinazolin-4(3H)-ones serve as ideal templates for hybridization due to their synthetic malleability and proven bioactivity profiles. Structural modifications address two critical challenges:
Table 3: Hybrid Quinazolinone Systems in Recent Research
Hybrid System | Biological Activity | Mechanistic Insight |
---|---|---|
Quinazolinone-thiazole (e.g., A3) | Cytotoxicity (IC₅₀: 10–12 µM vs. PC3/MCF-7) | Tubulin polymerization inhibition; G1 cell cycle arrest [6] |
Triazole-glycosyl-quinazolinones | Dual EGFR/VEGFR-2 inhibition (IC₅₀: 0.31–3.20 µM) | Apoptosis induction via Bax/Bcl-2 modulation [10] |
2-Heteroarylthio-quinazolinones | DHFR inhibition (IC₅₀: 0.3–0.8 µM) | Competitive binding with NADPH pocket; disrupts folate metabolism [8] |
Rational drug design leverages these hybrids to overcome limitations of monofunctional agents. For example, glycoside conjugation mitigates poor bioavailability, while triazole linkages enhance metabolic stability [10]. Such innovations align with the urgent need for multi-targeted therapies against drug-resistant cancers and pathogens [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: